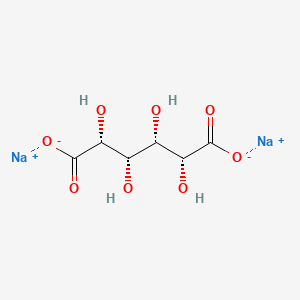
4-Amino-2-(ethylamino)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Amino-2-(ethylamino)benzoic acid is an organic compound with the molecular formula C9H12N2O2. It is a derivative of benzoic acid, where the amino group is substituted at the 4th position and an ethylamino group is substituted at the 2nd position. This compound is known for its various applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(ethylamino)benzoic acid typically involves the reaction of benzoic acid with ethylamine. The process can be carried out under mild conditions using a catalyst to facilitate the reaction. One common method involves the alkylation of 4-aminobenzoic acid with ethylamine in the presence of a suitable catalyst . The reaction conditions usually include a temperature range of 50-100°C and a reaction time of several hours.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of ultrasonic irradiation and green catalysts, such as Lewis acidic ionic liquids, has been reported to enhance the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
4-Amino-2-(ethylamino)benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can result in various derivatives depending on the substituents introduced .
Applications De Recherche Scientifique
4-Amino-2-(ethylamino)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential antimicrobial and cytotoxic properties.
Medicine: It is investigated for its potential use in drug development, particularly as a local anesthetic.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Amino-2-(ethylamino)benzoic acid involves its interaction with specific molecular targets. In biological systems, it can inhibit the synthesis of folic acid by competing with para-aminobenzoic acid for binding to pteridine synthetase . This inhibition can lead to antimicrobial effects, as folic acid is essential for the growth and replication of many microorganisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Para-aminobenzoic acid (PABA): A well-known compound with similar structural features but lacks the ethylamino group.
Anthranilic acid: Another aminobenzoic acid with the amino group at the 2nd position instead of the 4th.
Uniqueness
4-Amino-2-(ethylamino)benzoic acid is unique due to the presence of both an amino group and an ethylamino group on the benzoic acid ring. This dual substitution imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
2486-53-5 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
4-amino-2-(ethylamino)benzoic acid |
InChI |
InChI=1S/C9H12N2O2/c1-2-11-8-5-6(10)3-4-7(8)9(12)13/h3-5,11H,2,10H2,1H3,(H,12,13) |
Clé InChI |
NBNWGQCRCHQBHN-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=C(C=CC(=C1)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(1H-indol-3-yl)propan-2-yl]-1-benzofuran-2-carboxamide](/img/structure/B13859340.png)
![Tert-butyl 4-[6-(bromomethyl)-2-chlorothieno[3,2-d]pyrimidin-4-yl]piperazine-1-carboxylate](/img/structure/B13859344.png)

![N-[(3-methyl-4-piperidin-4-yloxy-1-benzofuran-2-yl)methyl]-1-phenylmethanamine](/img/structure/B13859359.png)



![4-[[5-(2-hydroxyethyl)-6-oxo-1H-pyrimidin-2-yl]amino]benzoic acid](/img/structure/B13859381.png)
![1-[(2-Methoxyphenyl)methyl]-2,5-dimethylpyrrole-3-carboxylic acid](/img/structure/B13859387.png)



![N-[(2S,3R,4R,6R)-6-[[(1S)-5,12-dihydroxy-10-methoxy-3,6,11-trioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]-2,2,2-trifluoroacetamide](/img/structure/B13859398.png)

